molecular formula C9H7NO2 B081621 2-Cyano-2-phenylacetic acid CAS No. 14025-79-7

2-Cyano-2-phenylacetic acid

Cat. No. B081621
CAS RN: 14025-79-7
M. Wt: 161.16 g/mol
InChI Key: DKFPBXQCCCIWLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-cyano-2-phenylacetic acid and its derivatives can be achieved through various chemical pathways. For instance, the flash photolytic generation of the enol form of α-cyano-α-phenylacetic acid has been observed in aqueous solutions, revealing the keto-enol equilibrium constants and acid dissociation constants that interrelate all keto and enol forms in that medium (Andraos et al., 1994). This provides insights into the stability and reactivity of the compound under various conditions.

Molecular Structure Analysis

The molecular and crystal structure of derivatives of 2-cyano-2-phenylacetic acid, such as substituted 2-amino-4H-benzo[f]chromenes, has been established through X-ray diffraction analysis, offering a detailed view of the compound's structural features (Shestopalov et al., 2002).

Chemical Reactions and Properties

The decarboxylation of 2-cyano-2-phenylpropanoic acid in the presence of a catenane showcases the compound's ability to undergo significant chemical transformations, which can be utilized in the development of molecular switches and other novel chemical processes (Berrocal et al., 2016).

Physical Properties Analysis

The physical properties of 2-cyano-2-phenylacetic acid derivatives have been studied, including their optoelectronic properties which are crucial for applications in dye-sensitized solar cells (DSSCs) and other optoelectronic devices (Fonkem et al., 2019).

Chemical Properties Analysis

Investigations into the chemical properties of 2-cyano-2-phenylacetic acid reveal its reactivity and potential as a precursor for various organic syntheses. The iodide-catalyzed reduction of mandelic acids to phenylacetic acids presents a scalable synthesis pathway that illustrates the versatility of 2-cyano-2-phenylacetic acid derivatives in organic synthesis (Milne et al., 2011).

Scientific Research Applications

  • Forensic Science Application : 2-Cyano-2-phenylacetic acid is involved in the synthesis of phenyl-2-propanone (P2P), a precursor in the illicit manufacture of amphetamines. Differentiation of illicit P2P synthesized from phenylacetic acid with acetic anhydride versus lead (II) acetate has been explored, identifying reaction-specific compounds for forensic purposes (Allen, Stevenson, Nakamura, & Ely, 1992).

  • Biochemical Research : In biochemical research, α-Cyano-β-phenylglyceric acid, related to 2-Cyano-2-phenylacetic acid, has been prepared and studied for its properties and decomposition pathways (Hopkins & Chisholm, 1946).

  • Pharmacology and Drug Development : Phenylacetic acid derivatives, closely related to 2-Cyano-2-phenylacetic acid, have been investigated for their potential as non-steroidal anti-inflammatory agents, with some compounds showing significant inhibition of cyclooxygenase activity (Silvestri, Pagnozzi, Valoti, & Fusi, 1994).

  • Organic Chemistry Synthesis : In the field of organic synthesis, 2-Cyano-2-phenylacetic acid derivatives have been used for the preparation of biologically active 2-aryl-1,3-cyclohexanediones, highlighting their importance in synthetic organic chemistry (Miikkulainen, Bryant, Cornelius, Karpov, Stanley, & Yong, 2006).

  • Optoelectronic Research : Theoretical studies have been conducted on derivatives of 2-Cyano-2-phenylacetic acid, such as 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, to understand their structural, optoelectronic, and thermodynamic properties, indicating potential applications in nonlinear optical materials (Fonkem, Ejuh, Tchangnwa Nya, Yossa Kamsi, & Ndjaka, 2019).

Safety And Hazards

2-Cyano-2-phenylacetic acid has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 2-Cyano-2-phenylacetic acid .

properties

IUPAC Name

2-cyano-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFPBXQCCCIWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901110
Record name NoName_170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-phenylacetic acid

CAS RN

14025-79-7
Record name α-Cyanobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14025-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-cyano-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014025797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Thomson - Journal of the Chemical Society B: Physical Organic, 1970 - pubs.rsc.org
The decarboxylations of several 2-cyano-2-phenylacetate ions have been observed in water and an 80% ethanol–water mixture. All the reactions were of the first order and in all the …
Number of citations: 9 pubs.rsc.org
J Suh, IS Scarpa, IM Klotz - Journal of the American Chemical …, 1976 - ACS Publications
… 2-Cyano-2-phenylacetic acid (II) was prepared by methods in the literature:12 mp 91 -92 C (lit.13 mp 92 C). This acid was also neutralized with NaOH and the aqueous solution of the …
Number of citations: 99 pubs.acs.org
AR Eberlin, DLH Williams - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… They obtained a value for pKaE of 0.99 for 2-cyano-2-phenylethene- 1,l -diol (the enol derived from 2cyano-2-phenylacetic acid). Our value for the enol from ECA fits in well with this …
Number of citations: 9 pubs.rsc.org
AB Rezvani - 1983 - scholarworks.montana.edu
… We decided to measure the rates of decarboxylation of 2-cyano-2-phenylacetic acid with a series of surfactants as catalysts. Since the polar head structure was to be changed …
Number of citations: 0 scholarworks.montana.edu
Z Rappoport, YX Lei, H Yamataka - Helvetica Chimica Acta, 2001 - Wiley Online Library
… Mandelic acid and 2-cyano-2-phenylacetic acid, whose skeletons contain the EWGs OH or CN, respectively, instead of the Et group of 18 (cf. Scheme 6), have pKEnol values in H2O of …
Number of citations: 16 onlinelibrary.wiley.com
AR Eberlin - 1995 - etheses.dur.ac.uk
A kinetic investigation into the enolisation mechanism and enol contents of simple carboxylic acids, esters and amides has been undertaken. Measurement of the enolisation rate …
Number of citations: 1 etheses.dur.ac.uk
A Recio III - 2012 - kuscholarworks.ku.edu
… The oil was then azeotroped with CHCl3 and a white solid (3.89g, 75%) formed, and taken on as is without purification, 2-cyano-2-phenylacetic acid: 1H NMR (500 MHz, CDCl3) δ 7.40 (…
Number of citations: 2 kuscholarworks.ku.edu
CW Wharton - International Journal of Biological Macromolecules, 1979 - Elsevier
… Klotz and coworkers 7v have described catalysis of the decarboxylation of nitrobenzisoxazole carboxylic acid and 2-cyano-2-phenylacetic acid by modified PEI. The decarboxylation of …
Number of citations: 16 www.sciencedirect.com
Ю ФЕРЕНЦ, ВИГ ЗОЛТАН, З ТЕРЕЗ, Ф ПАЛ, К ЮДИТ - 1988 - elibrary.ru
Изобретение относится к нитрилам карбоновых кислот, в частности к производным 2-циано-2-фенилуксусной кислоты формулы: СН-СН-СН СН-СН 6м, где МC (CN) Rj-C (0)-…
Number of citations: 2 elibrary.ru

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